molecular formula C25H18ClF3N4O2S2 B2690838 4-benzyl-N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392299-16-0

4-benzyl-N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide

Cat. No. B2690838
CAS RN: 392299-16-0
M. Wt: 563.01
InChI Key: MLFOAWWURZLTDS-UHFFFAOYSA-N
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Description

“4-benzyl-N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide” is a complex organic compound. It contains several functional groups, including a benzyl group, an aniline group, a thiadiazole group, and a benzamide group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, 4-(Trifluoromethyl)benzylamine has been used in the synthesis of related compounds . Additionally, a series of amide thiadiazole-linked valproic acid analog was synthesized and confirmed the structure using IR, NMR (1 H, 13 C), and MS .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name and the functional groups it contains. It would have a benzyl group attached to a thiadiazole ring, which is further connected to a benzamide group via a sulfanyl linkage .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the benzyl group could undergo reactions at the benzylic position .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure and the functional groups it contains. For example, 2-Chloro-5-(trifluoromethyl)pyridine, a related compound, has a density of 1.417 g/mL at 25 °C and a refractive index of 1.5030 .

Scientific Research Applications

Synthesis and Complex Formation

Compounds with similar structural motifs have been synthesized and characterized for their potential in forming complexes with metals. For example, Adhami et al. (2012) described the synthesis of thiadiazolobenzamide and its complexes with Ni and Pd, highlighting the potential for these compounds in materials science and catalysis (Adhami et al., 2012).

Antimicrobial and Larvicidal Activities

Another area of application for thiadiazole derivatives is in antimicrobial and larvicidal activities. Kumara et al. (2015) synthesized novel triazinone derivatives, including structures similar to the specified compound, and evaluated their growth inhibition properties against certain bacterial and fungal pathogens, as well as their mosquito larvicidal activity (Kumara et al., 2015).

Green Chemistry Synthesis

In the context of green chemistry, Horishny and Matiychuk (2020) reported on the synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides by reacting substituted benzohydrazides with carbonothioyldisulfanediyl diacetic acid in water, emphasizing the environmentally friendly synthesis routes for such compounds (Horishny & Matiychuk, 2020).

Catalytic Applications

Compounds incorporating thiadiazole units have been used as catalysts for the synthesis of various derivatives. Khazaei et al. (2015) utilized a thiadiazine derivative as a catalyst in the one-pot synthesis of 4H-pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives, demonstrating the utility of thiadiazoles in facilitating chemical reactions under aqueous media for green chemistry applications (Khazaei et al., 2015).

Inhibition of Tumor-Associated Isozymes

Furthermore, Ilies et al. (2003) studied halogenated sulfonamides, related to the specified compound, for their inhibition of the tumor-associated isozyme carbonic anhydrase IX, suggesting potential applications in designing antitumor agents (Ilies et al., 2003).

Safety and Hazards

Based on related compounds, it could be harmful if swallowed, in contact with skin, or if inhaled. It may also cause respiratory irritation .

Future Directions

The future directions for this compound could involve further studies to understand its potential applications. For example, it could be investigated for its biological activity given the observed activity of similar compounds .

properties

IUPAC Name

4-benzyl-N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18ClF3N4O2S2/c26-19-11-10-18(25(27,28)29)13-20(19)30-21(34)14-36-24-33-32-23(37-24)31-22(35)17-8-6-16(7-9-17)12-15-4-2-1-3-5-15/h1-11,13H,12,14H2,(H,30,34)(H,31,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLFOAWWURZLTDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)NC3=NN=C(S3)SCC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18ClF3N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-benzyl-N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide

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